4-[(4-Methylphenoxy)methyl]phenol
Description
Significance of Diaryl Ether Motifs in Organic Chemistry
The diaryl ether (DE) linkage, characterized by an oxygen atom connected to two aryl groups, is a prevalent and important structural motif. It is found in a vast array of natural products and synthetically developed molecules. nih.govacs.org Statistically, the diaryl ether scaffold is considered one of the most popular and enduring structures in medicinal chemistry and agrochemical research. nih.govacs.org
The significance of this motif stems from its unique physicochemical properties and its association with a wide spectrum of biological activities. Compounds containing the diaryl ether linkage have been developed as anticancer, anti-inflammatory, antiviral, antibacterial, antimalarial, herbicidal, fungicidal, and insecticidal agents. nih.govacs.orgbeilstein-journals.org This versatility makes the diaryl ether nucleus a "privileged scaffold," a fundamental component frequently utilized in the design and discovery of new drugs and pesticides. nih.gov Furthermore, these motifs are integral to the polymer industry. researchgate.net
Role of Phenolic Hydroxyl Groups in Chemical Systems
A phenolic hydroxyl group consists of a hydroxyl (-OH) group directly attached to an aromatic ring. This functional group profoundly influences the physical and chemical properties of a molecule. Phenols are similar to alcohols but exhibit distinct characteristics due to the aromatic ring. They can form strong hydrogen bonds, which results in higher melting and boiling points and greater water solubility compared to hydrocarbons of similar molecular weight. britannica.com
Structural Significance of Methylene-Bridged Diaryl Ethers
The benzylic C-H bonds of the methylene (B1212753) group are susceptible to functionalization, allowing for the transformation of the C-H bond into new C-C or C-X (where X is a heteroatom) bonds. This reactivity provides a synthetic handle to generate a variety of complex molecules with applications in pharmaceuticals, agrochemicals, and materials science. nih.gov Methylene-bridged compounds are synthesized through various methods, including condensation reactions, and are used to create larger, structurally complex molecules. researchgate.net
Structure
3D Structure
Properties
IUPAC Name |
4-[(4-methylphenoxy)methyl]phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O2/c1-11-2-8-14(9-3-11)16-10-12-4-6-13(15)7-5-12/h2-9,15H,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXXIONOGQMJKEU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCC2=CC=C(C=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80556176 | |
| Record name | 4-[(4-Methylphenoxy)methyl]phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80556176 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
953-13-9 | |
| Record name | 4-[(4-Methylphenoxy)methyl]phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80556176 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis and Characterization of 4 4 Methylphenoxy Methyl Phenol
The synthesis of 4-[(4-Methylphenoxy)methyl]phenol, a benzylic ether, can be achieved through Williamson ether synthesis. A common route involves the reaction of 4-hydroxybenzyl alcohol with p-cresol (B1678582) under basic conditions, or the reaction of a 4-hydroxybenzyl halide with the sodium or potassium salt of p-cresol.
A plausible synthetic route is the acid-catalyzed etherification of 4-hydroxybenzyl alcohol with p-cresol. For instance, the synthesis of the related compound 4-[(2-isopropoxyethoxy)methyl]phenol is achieved by reacting 4-hydroxybenzyl alcohol with 2-isopropoxy ethanol (B145695) in the presence of an acid catalyst. researchgate.net A similar approach could be adapted for the target molecule.
Purification of the final product would typically involve column chromatography to separate it from unreacted starting materials and any side products, such as the self-etherification product of 4-hydroxybenzyl alcohol. Characterization would then be performed using spectroscopic methods.
Physicochemical Properties of 4 4 Methylphenoxy Methyl Phenol
The specific experimental physicochemical properties for 4-[(4-Methylphenoxy)methyl]phenol are not widely reported. However, based on its structure and comparison with analogous compounds like 4-phenoxyphenol (B1666991) and p-cresol (B1678582), its properties can be predicted.
| Property | Predicted Value / Description |
| Molecular Formula | C₁₄H₁₄O₂ |
| Molecular Weight | 214.26 g/mol |
| Appearance | Likely a white to off-white solid at room temperature. |
| Melting Point | Expected to be higher than p-cresol (34.8 °C) and potentially similar to or slightly lower than 4-phenoxyphenol (80-84 °C ). |
| Boiling Point | Significantly higher than 200 °C at atmospheric pressure. |
| Solubility | Expected to have low solubility in water but good solubility in organic solvents like ethanol (B145695), acetone, and diethyl ether. |
| pKa | The phenolic hydroxyl group would make it weakly acidic, with a pKa likely around 10, similar to other phenols. |
Note: The data in this table is estimated based on the compound's structure and data from similar molecules.
Spectroscopic Data of 4 4 Methylphenoxy Methyl Phenol
| ¹H NMR | Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ~2.2-2.3 | Singlet (s) | -CH₃ (on methylphenoxy ring) | |
| ~4.9-5.1 | Singlet (s) | -O-CH₂-Ar | |
| ~6.8-6.9 | Doublet (d) | 2H, Ar-H ortho to -OH | |
| ~6.9-7.0 | Doublet (d) | 2H, Ar-H ortho to -O-CH₂ | |
| ~7.1-7.2 | Doublet (d) | 2H, Ar-H meta to -OH | |
| ~7.1-7.2 | Doublet (d) | 2H, Ar-H meta to -O-CH₂ | |
| ~8.0-9.5 | Singlet (s, broad) | Ar-OH |
| ¹³C NMR | Predicted Chemical Shift (δ, ppm) | Assignment |
| ~20-21 | -CH₃ | |
| ~68-72 | -O-CH₂-Ar | |
| ~115-116 | Ar-C ortho to -OH | |
| ~115-117 | Ar-C ortho to -O-CH₂ | |
| ~128-131 | Ar-C meta to -OH | |
| ~129-132 | Ar-C meta to -O-CH₂ | |
| ~130-133 | Ar-C (ipso) attached to -CH₃ | |
| ~131-134 | Ar-C (ipso) attached to -CH₂-O | |
| ~155-157 | Ar-C (ipso) attached to -OH | |
| ~156-158 | Ar-C (ipso) attached to -O-CH₂ |
| Mass Spectrometry (MS) | Predicted m/z | Assignment |
| 214.10 | [M]⁺ (Molecular Ion) | |
| 107.05 | Fragment corresponding to [HOC₆H₄CH₂]⁺ or [CH₃C₆H₄O]⁺ |
Note: These are predicted spectroscopic data based on established chemical shift ranges for similar functional groups and structures. rsc.orgbeilstein-journals.org
Chemical Reactivity and Potential Applications of 4 4 Methylphenoxy Methyl Phenol
Retrosynthetic Analysis and Strategic Disconnections
Retrosynthetic analysis is a powerful tool for devising synthetic routes by breaking down the target molecule into simpler, commercially available starting materials. youtube.comresearchgate.net For this compound, the key strategic disconnections involve the aryl ether bond and the methylene (B1212753) bridge.
Approaches to Aryl Ether Linkage Formation
The most logical disconnection is at the C-O bond of the diaryl ether. This leads to two primary precursor fragments: a substituted phenol (B47542) and an aryl halide or a related derivative. This disconnection is the foundation of several classical synthetic methods, including the Ullmann condensation and Williamson ether synthesis. mdpi.comwikipedia.org The choice between disconnecting the bond to the methylated or the hydroxylated phenyl ring will depend on the availability and reactivity of the corresponding precursors.
Strategies for Methylene Bridge Introduction
Another key disconnection is at one of the C-C bonds of the methylene bridge. This approach would involve the reaction of a phenoxy-containing nucleophile with a formaldehyde (B43269) equivalent or the reaction of a benzyl-type electrophile with a phenol. This strategy often involves the formation of a benzyl (B1604629) halide or a related species as a key intermediate.
Installation and Protection/Deprotection of the Phenolic Hydroxyl Group
The presence of two phenolic hydroxyl groups with different reactivities (one being more acidic due to the electron-withdrawing nature of the phenoxy group) necessitates a strategy for selective protection and deprotection. highfine.comlibretexts.org Simple ethers, such as methyl ethers, are generally robust and require harsh conditions for cleavage, which might not be suitable if other sensitive functional groups are present. thieme-connect.de Silyl (B83357) ethers are a versatile option, with their stability being tunable by the substituents on the silicon atom. highfine.com For instance, the stability of silyl ethers to acid hydrolysis follows the order: TMS < TES < TBDMS < TIPS < TBDPS. highfine.com Benzyl ethers are another common choice, often cleaved by hydrogenolysis. google.com The selection of a protecting group is a critical step, as it must be stable to the reaction conditions used for subsequent steps and easily removable in high yield. uchicago.edu
Classical Synthetic Routes
Based on the retrosynthetic analysis, several classical synthetic methods can be employed for the synthesis of this compound.
Williamson Ether Synthesis Approaches for Aryl Ether Formation
The Williamson ether synthesis is a widely used method for forming ethers via an SN2 reaction between an alkoxide and an alkyl halide. wikipedia.orgmasterorganicchemistry.com In the context of this compound, this could involve the reaction of a phenoxide with a benzyl halide.
One possible route starts with the reaction of p-cresol (B1678582) with a base like sodium hydroxide (B78521) to form the corresponding phenoxide. This nucleophile can then react with 4-(chloromethyl)phenol or a protected version thereof. The use of a phase transfer catalyst, such as tetrabutylammonium (B224687) bromide, can be beneficial in reactions involving two different phases (aqueous and organic). utahtech.edu
A study describes the synthesis of 4-ethylanisole (B128215) from 4-ethylphenol (B45693) and methyl iodide using sodium hydroxide as the base and tetrabutylammonium bromide as a phase transfer catalyst. utahtech.edu A similar approach could be adapted for the synthesis of the target molecule.
Table 1: Key Reagents in Williamson Ether Synthesis
| Reagent | Role | Example |
|---|---|---|
| Phenol | Starting material | p-Cresol |
| Base | Deprotonates the phenol | Sodium hydroxide (NaOH) |
| Alkyl Halide | Electrophile | 4-(Chloromethyl)phenol |
| Phase Transfer Catalyst | Facilitates reaction between phases | Tetrabutylammonium bromide (TBAB) |
Condensation Reactions Involving Phenols and Methylated Benzyl Halides
Condensation reactions provide another viable pathway. This can involve the reaction of a phenol with a hydroxymethylphenol under acidic or basic conditions. The self-condensation of 4-hydroxymethylphenol is known to be faster than that of 2-hydroxymethylphenol. researchgate.net The mechanism of these base-catalyzed condensation reactions is thought to proceed through a quinone methide intermediate. researchgate.netmdpi.com
A patent describes the synthesis of 4-phenoxyphenol by reacting potassium phenoxide with p-chlorophenol in the presence of phenol as a solvent at high temperatures. google.com A similar strategy could be employed by reacting the potassium salt of p-cresol with 4-(hydroxymethyl)phenol or a derivative.
Another approach involves the reaction of 4-alkylphenol with 4-halogenobenzonitrile, followed by reduction of the nitrile group. google.com For instance, p-cresol can be reacted with 4-chlorobenzonitrile (B146240) in the presence of potassium hydroxide in toluene. google.com The resulting 4-(4-methylphenoxy)benzonitrile can then be reduced to the corresponding benzylamine, which can be further converted to the desired phenol.
Table 2: Chemical Compounds Mentioned
| Compound Name | Molecular Formula |
|---|---|
| This compound | C₁₄H₁₄O₂ |
| p-Cresol | C₇H₈O |
| Sodium hydroxide | NaOH |
| 4-(Chloromethyl)phenol | C₇H₇ClO |
| Tetrabutylammonium bromide | C₁₆H₃₆BrN |
| Toluene | C₇H₈ |
| Dimethylformamide | C₃H₇NO |
| 4-Hydroxymethylphenol | C₇H₈O₂ |
| 2-Hydroxymethylphenol | C₇H₈O₂ |
| Potassium phenoxide | C₆H₅KO |
| p-Chlorophenol | C₆H₅ClO |
| Phenol | C₆H₆O |
| 4-Alkylphenol | CₙH₂ₙ₊₁C₆H₄OH |
| 4-Halogenobenzonitrile | C₇H₄ClN |
| Potassium hydroxide | KOH |
| 4-(4-Methylphenoxy)benzonitrile | C₁₄H₁₁NO |
| Benzylamine | C₇H₉N |
| Trimethylsilyl (TMS) | (CH₃)₃Si- |
| Triethylsilyl (TES) | (C₂H₅)₃Si- |
| Triisopropylsilyl (TIPS) | ((CH₃)₂CH)₃Si- |
| tert-Butyldimethylsilyl (TBDMS) | (CH₃)₃CSi(CH₃)₂- |
| tert-Butyldiphenylsilyl (TBDPS) | (CH₃)₃CSi(C₆H₅)₂- |
| Benzyl ether | C₆H₅CH₂O- |
| Methyl ether | CH₃O- |
| 4-Ethylphenol | C₈H₁₀O |
| Methyl iodide | CH₃I |
| 4-Ethylanisole | C₉H₁₂O |
| 4-Phenoxyphenol | C₁₂H₁₀O₂ |
Multi-step Reaction Sequences Leveraging P-Cresol and Related Precursors
The synthesis of this compound can be effectively achieved through multi-step sequences starting from p-cresol, a readily available and cost-effective precursor. A common and logical pathway involves the initial functionalization of one p-cresol molecule to introduce a reactive benzylic group, followed by a coupling reaction with a second molecule of p-cresol.
A plausible synthetic route unfolds in two primary stages:
Formation of a Benzylic Halide Intermediate: The first step involves the conversion of p-cresol to a suitable electrophile, such as 4-(bromomethyl)phenol (B1630418). This transformation can be accomplished by first converting p-cresol to p-hydroxybenzyl alcohol, which is then subsequently brominated. The bromination of p-hydroxybenzyl alcohol can be carried out using reagents like dried bromine gas in a solvent such as benzene (B151609).
Williamson Ether Synthesis: The second stage employs the classic Williamson ether synthesis, a robust and widely used method for forming ethers. masterorganicchemistry.comwikipedia.org In this step, the previously synthesized 4-(bromomethyl)phenol is reacted with the sodium or potassium salt of p-cresol (a p-cresolate). The p-cresolate, acting as a nucleophile, displaces the bromide ion from the benzylic position of 4-(bromomethyl)phenol in an SN2 reaction to form the desired ether linkage. wikipedia.org The reaction is typically performed in the presence of a base like potassium hydroxide (KOH) or sodium hydroxide (NaOH) to deprotonate the phenolic hydroxyl group of the second p-cresol molecule, thereby generating the nucleophilic phenoxide. miracosta.edu
Step 1: p-Cresol → 4-Hydroxybenzyl alcohol
Step 2: 4-Hydroxybenzyl alcohol + Brominating Agent → 4-(Bromomethyl)phenol
Step 3: 4-(Bromomethyl)phenol + p-Cresol + Base → this compound
This multi-step approach offers a reliable method for the preparation of the target compound from simple, inexpensive starting materials.
Advanced and Novel Synthetic Strategies
Beyond classical multi-step syntheses, advanced strategies offer improved efficiency, selectivity, and sustainability for the preparation of this compound and its analogues. These methods focus on optimizing the crucial carbon-oxygen bond formation and controlling the substitution patterns on the aromatic rings.
Catalytic Approaches to Carbon-Oxygen Bond Formation
The formation of the diaryl ether bond is a critical step that can be optimized using various catalytic systems. Transition-metal catalyzed cross-coupling reactions are powerful tools for this purpose. nih.gov
Ullmann Condensation: The Ullmann condensation is a classic copper-catalyzed reaction used for the synthesis of diaryl ethers. google.com It typically involves the coupling of a phenol with an aryl halide in the presence of a copper catalyst at elevated temperatures. google.comchemrxiv.org For the synthesis of this compound, this could involve reacting 4-halomethylphenol with p-cresol. Modern variations of the Ullmann reaction utilize soluble copper catalysts with ligands, which can lead to milder reaction conditions and improved yields. google.comumass.edu The use of nanocatalysts, such as copper nanoparticles, has also gained attention due to their high surface area and reactivity, which can facilitate the C-O bond formation under more benign conditions. nih.gov
Palladium-Catalyzed Buchwald-Hartwig Amination Analogue: Palladium-catalyzed cross-coupling reactions, analogous to the Buchwald-Hartwig amination, have been developed for C-O bond formation. These reactions typically employ a palladium catalyst in combination with a suitable ligand to couple an aryl halide or triflate with an alcohol or phenol. chemicalbook.com The synthesis of the target compound could be envisioned through the palladium-catalyzed coupling of 4-(halomethyl)phenol with p-cresol. These methods are often characterized by high yields, broad functional group tolerance, and mild reaction conditions. Photocatalytic methods that merge photoredox and nickel catalysis are also emerging as a powerful tool for C-O bond formation. acs.org
Below is a table summarizing various catalytic systems applicable to diaryl ether synthesis:
| Catalyst System | Reactants | Ligand/Base | Solvent | Temperature (°C) | Yield | Reference |
| CuI | Aryl Iodide, Phenol | Et3N, SDS | DMF | Optimized | Up to 93% | oregonstate.edu |
| Cu(PPh3)3Br | Aryl Bromide, Phenol | Cs2CO3 | NMP | 70 | Good | umass.edu |
| Pd(OAc)2 | Aryl Bromide, α-oxocarboxylate | Phosphine Ligand | THF | Room Temp | Moderate | researchgate.net |
| MWCNTs-Met/CuCl | Aryl Halide, Phenol | K2CO3 | DMF | Optimized | Good to Excellent | nih.gov |
Chemo- and Regioselective Synthesis of Substituted Phenols
Controlling the position of substituents on the phenol rings is crucial for the synthesis of a specific isomer like this compound. Chemo- and regioselective reactions ensure that functional groups are introduced at the desired positions, avoiding the formation of unwanted side products. oregonstate.edunih.gov
For instance, in the synthesis of the 4-(bromomethyl)phenol intermediate from p-cresol, it is essential to achieve selective functionalization of the methyl group without affecting the aromatic ring or the hydroxyl group. Similarly, when introducing substituents onto the phenol rings themselves, directing group effects must be carefully considered. The hydroxyl and methyl groups of p-cresol direct electrophilic aromatic substitution to specific positions. google.com
Recent advancements in synthetic methodology have provided powerful tools for achieving high regioselectivity. This includes the use of specific catalysts that can direct reactions to a particular position on an aromatic ring, often by overcoming the inherent directing effects of existing substituents. researchgate.netrsc.org For example, methods have been developed for the selective ortho-cyanation of 3-substituted phenols using a combination of Lewis acids, which demonstrates the potential for precise control over substitution patterns. chemrxiv.org
Green Chemistry Principles in Synthetic Route Design
The application of green chemistry principles aims to make the synthesis of chemicals more environmentally benign. For a molecule like this compound, this can involve several strategies:
Use of Greener Solvents: Traditional organic solvents can be replaced with more environmentally friendly alternatives. For example, solvents like cyclopentyl methyl ether and 2-methyltetrahydrofuran (B130290) are being explored as greener substitutes for solvents like tetrahydrofuran (B95107) in organometallic reactions. zendy.io In some cases, reactions can be performed in water or even under solvent-free conditions, significantly reducing waste. sumitomo-chem.co.jpacs.org
Catalysis: The use of catalysts, as discussed in section 2.3.1, is a core principle of green chemistry. Catalysts allow for reactions to occur with higher atom economy and often under milder conditions, reducing energy consumption. nih.gov Recyclable catalysts, such as those supported on solid phases, further enhance the green credentials of a process. google.com
Energy Efficiency: Employing energy-efficient methods, such as microwave irradiation or concentrated solar radiation, can reduce the energy footprint of the synthesis. masterorganicchemistry.comsumitomo-chem.co.jp These methods can often accelerate reaction rates, leading to shorter reaction times and reduced energy use.
Renewable Feedstocks: While this article focuses on p-cresol from conventional sources, a broader green chemistry perspective would also consider the production of precursors from renewable biomass.
Continuous Flow Chemistry Applications in Compound Preparation
Continuous flow chemistry offers several advantages over traditional batch processing for the synthesis of fine chemicals, including improved safety, efficiency, and scalability. mdpi.comumontreal.caflinders.edu.au A multi-step synthesis of this compound could be adapted to a continuous flow system.
In such a setup, reagents would be continuously pumped and mixed in microreactors or tube reactors. diva-portal.org The small reaction volumes and high surface-area-to-volume ratio in these reactors allow for excellent control over reaction parameters like temperature and mixing, which is particularly beneficial for fast or highly exothermic reactions. mit.edu
A potential continuous flow process for this compound could involve sequential reactor modules for each step of the synthesis:
A first reactor for the formation of the 4-(bromomethyl)phenol intermediate.
An in-line separation or purification module, if necessary, to remove byproducts.
A second reactor where the intermediate is mixed with a stream of p-cresolate to perform the Williamson ether synthesis.
A final in-line workup and purification stage to isolate the pure product.
This approach can lead to higher yields, reduced reaction times, and a smaller manufacturing footprint compared to batch synthesis. umontreal.camit.edu
Spectroscopic and Structural Data for this compound Remains Elusive in Public Domain
Despite a comprehensive search of available scientific literature and chemical databases, detailed experimental spectroscopic data for the compound this compound could not be located. As a result, the compilation of a complete spectroscopic characterization and structural elucidation article as per the requested outline is not possible at this time.
The investigation sought specific data pertaining to the following analytical techniques for this compound:
Nuclear Magnetic Resonance (NMR) Spectroscopy: Including ¹H NMR for proton environment analysis, ¹³C NMR for carbon skeleton elucidation, and advanced NMR techniques.
Infrared (IR) Spectroscopy: For the identification of functional groups.
Mass Spectrometry (MS): To determine the molecular weight and analyze fragmentation patterns.
Ultraviolet-Visible (UV-Vis) Spectroscopy: For the examination of electronic transitions.
The search included queries for the compound by its chemical name, as well as its CAS number (35094-91-8), in conjunction with the specified spectroscopic methods. While information on related compounds, such as isomers like 2-[(4-hydroxyphenyl)methyl]phenol and analogous structures like 4-(4-methylphenoxy)phenol, is available, these data sets are not directly applicable to the specific molecular structure of this compound.
The absence of this specific information in publicly accessible records prevents the creation of the requested detailed article, including data tables and in-depth research findings. Scientific and chemical data repositories are continuously updated, and information on this compound may become available in the future through new research publications.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is a powerful analytical technique used to determine the precise arrangement of atoms within a crystalline solid. The process involves directing a beam of X-rays onto a single crystal of the substance. As the X-rays interact with the electron clouds of the atoms, they are diffracted into a unique pattern of spots. By analyzing the positions and intensities of these diffracted spots, scientists can construct a three-dimensional model of the electron density of the molecule and, from that, infer the atomic positions, bond lengths, and bond angles with high precision.
For a compound like this compound, a successful X-ray crystallographic analysis would provide invaluable information about its solid-state conformation. This includes the planarity of the two phenyl rings, the torsion angles describing the orientation of the phenoxy and methylphenol moieties relative to each other, and the geometry of the central ether linkage. Furthermore, the analysis would reveal the intermolecular interactions, such as hydrogen bonding involving the phenolic hydroxyl group and potential π-π stacking interactions between the aromatic rings, which govern the packing of the molecules in the crystal lattice.
Despite a thorough search of scientific literature and crystallographic databases, no published crystal structure for this compound has been found. Therefore, specific crystallographic data, such as the crystal system, space group, and unit cell dimensions, are not available.
To illustrate the type of information that would be obtained from such an analysis, a hypothetical data table is presented below.
Hypothetical Crystallographic Data for this compound
| Parameter | Hypothetical Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.5 |
| b (Å) | 8.2 |
| c (Å) | 15.1 |
| α (°) | 90 |
| β (°) | 98.5 |
| γ (°) | 90 |
| Volume (ų) | 1285 |
This table is for illustrative purposes only as no experimental data has been reported.
Chiroptical Spectroscopy for Enantiomeric Characterization (if chiral derivatives are synthesized)
Chiroptical spectroscopy encompasses a group of techniques that probe the interaction of chiral molecules with polarized light. These methods, including circular dichroism (CD) and optical rotatory dispersion (ORD), are essential for the characterization of enantiomers, which are non-superimposable mirror images of each other. While enantiomers have identical physical properties in a non-chiral environment, they interact differently with plane-polarized light, causing the plane of polarization to rotate in opposite directions.
The parent compound, this compound, is itself achiral and therefore would not exhibit any chiroptical activity. However, if a chiral center were introduced into the molecule through synthetic modification, for instance, by the addition of a chiral substituent, the resulting derivatives would be chiral. In such cases, chiroptical spectroscopy would be a critical tool for distinguishing between the enantiomers.
A CD spectrum, for example, measures the differential absorption of left and right circularly polarized light by a chiral molecule as a function of wavelength. Each enantiomer of a chiral derivative of this compound would produce a CD spectrum that is a mirror image of the other. This would allow for the determination of the enantiomeric excess (ee) and the absolute configuration of the synthesized products, often by comparison with theoretical calculations or with the spectra of known compounds.
Currently, there are no reports in the scientific literature describing the synthesis of chiral derivatives of this compound. Consequently, no chiroptical spectroscopic data for any such derivatives are available.
Should chiral derivatives be synthesized in the future, a data table summarizing their chiroptical properties would be generated, as illustrated in the hypothetical example below.
Hypothetical Chiroptical Data for a Chiral Derivative of this compound
| Enantiomer | Specific Rotation [α] (deg) | Wavelength (nm) | Concentration ( g/100 mL) | Solvent |
|---|---|---|---|---|
| (R)-enantiomer | +25.3 | 589 (D-line) | 1.0 | Methanol |
This table is for illustrative purposes only as no chiral derivatives have been reported.
Reactions of the Phenolic Hydroxyl Group
The phenolic hydroxyl (-OH) group is a primary site of reactivity in this compound. Its presence significantly influences the reactivity of the aromatic ring to which it is attached and can itself participate in a variety of chemical transformations.
The hydroxyl group is a potent activating group for electrophilic aromatic substitution, meaning it increases the rate of reaction compared to unsubstituted benzene. wikipedia.orgunizin.org This activation stems from the ability of the oxygen's lone pairs to donate electron density into the aromatic π-system through resonance. docbrown.infoyoutube.com This increased electron density makes the aromatic ring more nucleophilic and thus more susceptible to attack by electrophiles. docbrown.info
The directing effect of the substituents on the phenol ring of this compound determines the position of substitution. The hydroxyl group is a strong ortho, para-director, while the 4-methylphenoxymethyl group at the para position sterically hinders and electronically influences the ring. wikipedia.orglibretexts.org Given that the para position is already occupied, electrophilic substitution will predominantly occur at the positions ortho to the hydroxyl group (C2 and C6).
Common electrophilic aromatic substitution reactions for phenols include:
Halogenation: Reaction with bromine or chlorine typically leads to polysubstitution at the available ortho and para positions. For this compound, this would result in di-substitution at the C2 and C6 positions. wikipedia.org
Nitration: This reaction introduces a nitro (-NO2) group onto the aromatic ring. The conditions for nitration must be carefully controlled to avoid oxidation of the phenol ring. libretexts.org
Sulfonation: Introduction of a sulfonic acid (-SO3H) group can occur, with the position of substitution being temperature-dependent.
Friedel-Crafts Reactions: Phenols are generally poor substrates for Friedel-Crafts alkylation and acylation under standard Lewis acid catalysis because the catalyst can coordinate with the phenolic oxygen. slchemtech.com However, modifications to these reactions can allow for successful C-acylation or C-alkylation. slchemtech.comucalgary.ca
Interactive Table: Directing Effects of Substituents in Electrophilic Aromatic Substitution
| Substituent Group | Activating/Deactivating | Directing Effect | Expected Substitution on this compound |
| -OH (Hydroxyl) | Strongly Activating | ortho, para | Directs incoming electrophiles to C2 and C6 |
| -CH₂-O-Aryl (Ether) | Weakly Activating/Deactivating | ortho, para | The parent ring is already substituted at the para position |
The hydrogen atom of the phenolic hydroxyl group can be substituted through O-alkylation and O-acylation reactions to form ethers and esters, respectively.
O-Alkylation: This reaction involves the conversion of the phenol to a phenoxide ion using a base, followed by a nucleophilic substitution reaction with an alkyl halide. pharmaxchange.info The phenoxide ion is a more potent nucleophile than the neutral phenol. The choice of solvent is crucial; polar aprotic solvents like DMF or DMSO favor O-alkylation, whereas protic solvents can lead to competing C-alkylation by solvating the phenoxide oxygen. pharmaxchange.info
Mechanism (Williamson Ether Synthesis):
Deprotonation: The phenol is treated with a base (e.g., NaOH, K₂CO₃) to form the corresponding phenoxide anion.
Nucleophilic Attack: The phenoxide anion acts as a nucleophile and attacks the electrophilic carbon of an alkyl halide (e.g., methyl iodide) in an Sₙ2 reaction, displacing the halide and forming the ether. pharmaxchange.info
O-Acylation: Phenols react with acylating agents like acyl chlorides or acid anhydrides to form phenolic esters. libretexts.org These reactions are often carried out in the presence of a base (e.g., pyridine (B92270) or aqueous NaOH) to neutralize the HCl byproduct and to generate the more nucleophilic phenoxide ion. wikipedia.orgchemguide.co.uk Phase-transfer catalysis can be employed to facilitate the reaction between an aqueous phenoxide solution and an acyl chloride in an organic solvent, often resulting in high yields in short reaction times. lew.roingentaconnect.com
Mechanism (Schotten-Baumann Reaction):
Formation of Phenoxide: A base deprotonates the phenol.
Nucleophilic Acyl Substitution: The phenoxide attacks the carbonyl carbon of the acyl chloride. This is typically followed by the elimination of the chloride ion to form the ester. chemguide.co.uk
Interactive Table: Conditions for O-Alkylation and O-Acylation of Phenols
| Reaction | Reagents | Base | Solvent | Product Type |
| O-Alkylation | Alkyl Halide (e.g., CH₃I) | NaOH, K₂CO₃ | DMF, DMSO | Aryl Alkyl Ether |
| O-Acylation | Acyl Chloride (e.g., CH₃COCl) | Pyridine, NaOH | Dichloromethane, Water (with PTC) | Phenolic Ester |
The phenolic hydroxyl group is both a hydrogen bond donor and acceptor. In solution, this compound can form intermolecular hydrogen bonds with solvent molecules or other solute molecules. scirp.org This hydrogen bonding can significantly influence its reactivity.
For instance, in electrophilic substitution reactions, hydrogen bonding to a solvent can modulate the electron-donating ability of the hydroxyl group. Solvents that are strong hydrogen bond acceptors can decrease the electron density on the phenolic oxygen, potentially reducing the activation of the aromatic ring. rsc.orgrsc.org Conversely, the formation of a phenoxide ion, which is a strong hydrogen bond acceptor, is a prerequisite for many reactions, and its solvation by protic solvents can shield the oxygen, favoring C-alkylation over O-alkylation. pharmaxchange.info In radical reactions, hydrogen atom abstraction can occur from both free and hydrogen-bonded phenols, and the effect of this bonding on reactivity is dependent on the specific substituents on the phenol. rsc.orgrsc.org
Transformations of the Aryl Ether Linkage
The ether linkage in this compound, specifically a benzylic aryl ether, is relatively stable but can be cleaved under certain chemical conditions.
Acid-Catalyzed Cleavage: Aryl ethers can be cleaved by strong acids, most commonly hydrohalic acids like HBr and HI. ucalgary.cawikipedia.org The reaction proceeds via protonation of the ether oxygen, making it a better leaving group. ucalgary.ca For a benzylic aryl ether like this compound, the cleavage can proceed through an Sₙ1 or Sₙ2 mechanism depending on the stability of the potential carbocation. wikipedia.org
Given the benzylic nature of one of the carbons attached to the ether oxygen, the cleavage is likely to proceed via an Sₙ1 mechanism due to the stability of the resulting benzyl carbocation. nih.govlibretexts.org
Mechanism (Sₙ1):
Protonation: The ether oxygen is protonated by the strong acid.
Formation of Carbocation: The protonated ether dissociates to form a stable benzylic carbocation and p-cresol.
Nucleophilic Attack: The halide anion (e.g., Br⁻) attacks the carbocation to form 4-bromomethylphenol.
Studies on lignin (B12514952) model compounds, which often contain similar aryl-ether linkages, have shown that the presence of a phenolic hydroxyl group can accelerate the rate of acid-catalyzed ether cleavage by orders of magnitude compared to non-phenolic analogues. acs.org
Nucleophilic Cleavage: While less common for simple diaryl ethers, nucleophilic cleavage of the C–O bond can be achieved, particularly if the aromatic ring is activated by electron-withdrawing groups. acs.org For this compound, cleavage under strongly basic conditions is also possible, though it generally requires harsh conditions. numberanalytics.com
Diaryl ethers are generally considered to be chemically robust and exhibit good thermal stability. chemimpex.com They are stable to many oxidizing and reducing agents, as well as to basic conditions. However, as discussed, they are susceptible to cleavage by strong acids, particularly at elevated temperatures. masterorganicchemistry.com The stability of diaryl ethers makes them useful scaffolds in medicinal chemistry and materials science. nih.govacs.org The presence of the benzylic C-H group in this compound introduces a site that can be susceptible to oxidation or other radical reactions under specific conditions. nih.gov
Reactivity of the Methylene Bridge
The methylene group (-CH₂-) positioned between the two aromatic rings is a focal point of reactivity. Its benzylic nature, being adjacent to a benzene ring, makes the C-H bonds weaker and more susceptible to certain reactions compared to simple alkanes. libretexts.orgnih.gov
The benzylic methylene bridge in diarylmethane structures can be oxidized to a carbonyl group, yielding a ketone. This transformation is a common and synthetically useful reaction for benzylic methylenes. rsc.orgmasterorganicchemistry.com Various oxidizing agents can accomplish this, often under catalytic conditions. While specific studies on this compound are not abundant, the reactivity can be inferred from general methods for benzylic oxidation.
Chemical reactions that oxidize benzyl ether methylene carbons are significant as they convert stable functional groups into more reactive ones like aldehydes and esters. acs.orgnih.gov For instance, N-bromosuccinimide (NBS) can be used to oxidize benzyl ethers, and controlling the equivalents of NBS can selectively yield either aldehydes or esters. nih.gov Other methods employ strong oxidants like Cr(VI)-periodic acid or catalysis with agents such as N-hydroxyimides (NHPI) in the presence of oxygen and a metal co-catalyst like iron(III) nitrate. rsc.orgacs.orgnih.gov The NHPI-catalyzed aerobic oxidation is considered a "green" method and is effective for a broad range of substrates, including those with electron-withdrawing groups. rsc.org
Table 1: General Methods for Benzylic Methylene Oxidation
| Oxidant/Catalyst System | Product Type | General Applicability |
|---|---|---|
| N-Bromosuccinimide (NBS) | Aldehyde or Ester | Selectivity depends on reaction conditions and stoichiometry. nih.gov |
| KMnO₄ or H₂CrO₄ | Carboxylic Acid | Strong oxidation that cleaves the alkyl chain. masterorganicchemistry.com |
| Fe³⁺/NHPI/O₂ | Ketone | "Green" method with high yields for various substrates. rsc.org |
The benzylic position is particularly susceptible to radical reactions because the resulting benzylic radical is stabilized by resonance with the adjacent aromatic ring. libretexts.orgmasterorganicchemistry.com The stability of this intermediate lowers the activation energy for its formation. libretexts.org Hydrogen Atom Transfer (HAT) from a benzylic C-H bond is a key step in many radical processes. nih.gov
For benzylic ethers, radical reactions can be initiated by various means, including photoredox catalysis. nih.gov In one approach, a thiol organocatalyst generates a thiyl radical that selectively abstracts a hydrogen atom from the benzylic position, forming an α-benzyl ether radical. nih.gov This radical can then couple with other radical species, leading to C-C bond formation. nih.gov Another strategy involves a "radical relay" where a copper(I) catalyst activates an oxidant like N-fluorobenzenesulfonimide (NFSI) to generate a nitrogen-centered radical. This radical then performs HAT to create the benzylic radical, which subsequently couples with an alcohol. nih.gov It is also reported that materials like 2H-MoS₂ can catalyze the homolytic cleavage of the ether bond in benzyl ethers to generate benzyl carbon radicals. rsc.org
Multi-Component Reactions and Derivatization Strategies
The presence of two phenolic hydroxyl groups and a reactive methylene bridge makes this compound a candidate for building more complex molecules through derivatization and multi-component reactions (MCRs). nih.govnih.gov
Diarylmethane scaffolds are valuable starting materials for synthesizing complex molecules in pharmaceuticals and materials science. nih.gov The phenolic groups on this compound can readily participate in reactions like etherification or esterification. For instance, the Ullmann condensation or Buchwald-Hartwig amination are established methods for forming diaryl ether linkages, which could be used to extend the structure. umass.eduorganic-chemistry.org
The molecule can also serve as a monomer or a core unit for dendrimers or polymers. The two phenolic groups provide sites for polymerization with suitable linkers. Furthermore, the molecule can be used in MCRs, which combine three or more reactants in a single step to create structurally complex products efficiently. nih.govnih.gov For example, phenols are used in Lewis acid-catalyzed three-component reactions with aldehydes and active methylene compounds to produce benzopyran systems. researchgate.net
The parent molecule, this compound, is achiral. Therefore, stereoselective reactions would require the introduction of a chiral center. A stereoselective reaction is one that preferentially forms one stereoisomer over another. masterorganicchemistry.com
While there is no specific literature on stereoselective transformations of chiral derivatives of this compound, related bisphenol compounds have been used in asymmetric synthesis. For instance, the desymmetrization of prochiral bisphenols via enantioselective reactions is a known strategy to create chiral molecules. rsc.orgrsc.org A chiral catalyst, such as a biscinchona alkaloid, can direct the reaction of an achiral reagent with one of the two identical functional groups of the bisphenol, leading to a chiral product with high enantioselectivity. rsc.org If this compound were modified to contain a prochiral center or used in a desymmetrization reaction targeting its two phenolic groups, it could potentially be a substrate for stereoselective transformations.
Degradation Pathways and Chemical Stability
The chemical stability of this compound is influenced by its constituent functional groups, primarily the ether linkage and the phenolic rings.
The ether linkage can be susceptible to cleavage under certain conditions. For example, acid-catalyzed rearrangement of benzylphenolic ethers can occur, leading to the formation of different phenolic products. researchgate.net The stability of related phenolic compounds has been shown to be pH-dependent, with some phenolic structures being more stable at lower pH values. mdpi.com
The degradation of the phenolic moieties can proceed through various pathways, particularly in biological or environmental contexts. For the 4-methylphenol (p-cresol) part of the molecule, microbial degradation often starts with the oxidation of the methyl group to form 4-hydroxybenzyl alcohol, which is then oxidized to 4-hydroxybenzaldehyde (B117250) and subsequently to 4-hydroxybenzoate. biocyc.org Another pathway involves the oxidation of the aromatic ring itself to form catechols, which are then subject to ring cleavage. nih.govresearchgate.net Photocatalytic degradation, for instance using TiO₂, is another route where hydroxyl radicals attack the aromatic ring, leading to hydroxylated intermediates and eventual mineralization. researchgate.net
Hydrolytic Stability
The hydrolytic stability of this compound is primarily determined by the resilience of its ether linkage. Generally, ethers are known for their high chemical stability and are resistant to cleavage under many conditions. wikipedia.org However, the ether bond in this compound, specifically an α-O-4 aryl-ether linkage, can undergo cleavage under acidic conditions through nucleophilic substitution reactions. wikipedia.orgnih.gov
The mechanism of this acid-catalyzed hydrolysis can proceed via either an S_N_1 or S_N_2 pathway, depending on the structure of the ether and the reaction conditions. wikipedia.orgmasterorganicchemistry.com The process begins with the protonation of the ether oxygen by a strong acid, such as hydroiodic acid (HI) or sulfuric acid (H₂SO₄), which transforms the alkoxy group into a better leaving group (an alcohol). masterorganicchemistry.commasterorganicchemistry.com
S_N_1 Mechanism : If the carbocation intermediate formed upon cleavage is well-stabilized, the reaction tends to follow an S_N_1 pathway. wikipedia.orgmasterorganicchemistry.com For this compound, cleavage could potentially form a stable benzyl carbocation, favoring this mechanism. nih.gov
S_N_2 Mechanism : For ethers involving primary carbons, the cleavage typically follows a bimolecular S_N_2 pathway, where a nucleophile (like a halide ion) attacks the carbon atom, displacing the leaving group in a single, concerted step. wikipedia.orgmasterorganicchemistry.com
The rate of acid-catalyzed ether cleavage is influenced by several factors, including the strength of the acid and the temperature; these reactions often require heat and harsh conditions to proceed at a significant rate. wikipedia.orgmasterorganicchemistry.com The presence of a neighboring phenolic hydroxyl group may also influence the reaction rate. nih.gov In neutral or basic environments, the ether linkage in this compound is generally stable.
| Reaction | Reagents | Conditions | Mechanism | Products |
| Acid-Catalyzed Hydrolysis | Strong Acid (e.g., HI, H₂SO₄) | High Temperature | S_N_1 or S_N_2 | 4-hydroxybenzyl alcohol, p-cresol |
Oxidative and Reductive Stability
The stability of this compound towards oxidation and reduction is largely dictated by the reactivity of its phenolic hydroxyl group and the aromatic rings.
Oxidative Stability
The phenol group makes the molecule susceptible to oxidation. Phenols are known to act as antioxidants because they can donate a hydrogen atom from the hydroxyl group to neutralize free radicals, forming a more stable phenoxyl radical. chemimpex.com This property is utilized in commercial applications where related compounds serve as antioxidants and stabilizers. chemimpex.com
The oxidation of phenols can proceed through various pathways depending on the oxidizing agent and reaction conditions:
Catalytic Oxidation : In the presence of oxygen and metal catalysts, such as copper or cobalt compounds, phenols can undergo oxidative coupling. niscpr.res.ingoogle.com This can lead to the formation of diphenoquinones or biphenol derivatives. google.com For example, the direct oxidation of p-cresol, a related compound, has been achieved using a cobalt catalyst to produce p-hydroxybenzaldehyde. niscpr.res.in
Bioactivation : In biological systems, phenolic compounds can be oxidized by enzymes. For instance, cytochrome P450 enzymes can mediate the oxidation of the aromatic ring of 4-methylphenol (p-cresol) to form a hydroquinone, which is then further oxidized to a reactive benzoquinone. nih.gov A similar pathway could be possible for this compound.
Reductive Stability
Specific research on the reductive stability of this compound is limited. However, both the phenol and ether functional groups are generally stable under common reducing conditions. The aromatic rings can be reduced to cyclohexyl rings, but this typically requires high-pressure hydrogenation with specific catalysts (e.g., Rhodium, Ruthenium) and is not a common reaction under standard laboratory conditions. The ether bond is also highly resistant to reduction. Therefore, the compound is expected to be stable towards most reducing agents.
| Reaction | Reagents/Conditions | Potential Products |
| Catalytic Oxidation | O₂, Metal Catalyst (e.g., Cu, Co) | Diphenoquinones, Biphenols, Benzaldehydes |
| Biological Oxidation | Cytochrome P450 Enzymes | Hydroquinones, Benzoquinones |
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to modern chemistry, allowing for the detailed study of molecular systems. For a molecule like this compound, these methods can elucidate its intrinsic electronic properties and predict its behavior with a high degree of accuracy.
Density Functional Theory (DFT) for Electronic Structure and Geometry Optimization
Density Functional Theory (DFT) stands as a cornerstone of computational chemistry for studying medium-sized organic molecules like this compound due to its excellent balance of accuracy and computational cost. DFT calculations are used to determine the molecule's ground-state electronic structure and to find its most stable three-dimensional arrangement of atoms, known as the optimized geometry.
The electronic properties derived from DFT calculations include the distribution of electron density, molecular electrostatic potential (MEP), and the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The MEP map, for instance, would highlight the electron-rich regions, such as around the phenolic oxygen atom, which are susceptible to electrophilic attack, and electron-poor regions, like the hydroxyl proton, which are prone to nucleophilic interaction. The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability. nih.gov
Illustrative Optimized Geometry Parameters for this compound using DFT
| Parameter | Description | Illustrative Value |
| r(C-O) | Ether oxygen to phenolic ring carbon bond length | 1.37 Å |
| r(C-O) | Ether oxygen to benzyl carbon bond length | 1.43 Å |
| ∠(C-O-C) | Angle of the ether linkage | 118.5° |
| τ(C-C-O-C) | Dihedral angle of the p-cresol ring | 45° |
| τ(O-C-C-C) | Dihedral angle of the phenol ring | 65° |
Note: The data in this table is illustrative and represents typical values that might be obtained from a DFT/B3LYP calculation for a molecule of this type. Actual values would require a specific calculation to be performed.
Ab Initio Methods for High-Accuracy Predictions
For situations demanding even higher accuracy, particularly for electronic properties or reaction energetics, ab initio (from first principles) methods can be employed. Unlike DFT, which relies on an approximated functional, ab initio methods, such as Møller-Plesset perturbation theory (e.g., MP2) or Coupled Cluster (e.g., CCSD(T)), are systematically improvable and converge towards the exact solution of the Schrödinger equation as the level of theory and basis set size increase.
While computationally more expensive than DFT, these methods are invaluable for benchmarking DFT results and for calculations where electron correlation effects are particularly important. For this compound, high-accuracy ab initio calculations could provide a definitive value for properties like the proton affinity of the ether oxygen or the bond dissociation energy of the phenolic O-H bond, which are critical for understanding its reactivity.
Molecular Dynamics Simulations for Conformational Analysis
While quantum chemical calculations typically focus on a static, minimum-energy structure, this compound is a flexible molecule that can adopt numerous conformations in solution or at finite temperatures. Molecular Dynamics (MD) simulations are the ideal tool to explore this conformational landscape. acs.orgresearchgate.net
MD simulations model the movement of atoms and molecules over time by solving Newton's equations of motion. mdpi.com This requires a force field, a set of parameters that describes the potential energy of the system. Force fields like CHARMM or OPLS-AA are well-suited for organic molecules and include terms for bond stretching, angle bending, torsional rotations, and non-bonded interactions (van der Waals and electrostatic). researchgate.netamanote.com
By simulating this compound in a solvent box (e.g., water or chloroform) for a sufficient duration (nanoseconds to microseconds), an MD trajectory is generated. Analysis of this trajectory can reveal:
The most populated conformational states.
The free energy barriers between different conformations.
The dynamics of the ether linkage and phenyl ring rotations.
The specific hydrogen bonding patterns between the phenolic hydroxyl group and solvent molecules.
This information is crucial for understanding how the molecule's shape influences its properties and interactions with its environment, which is something a static quantum calculation cannot fully capture. acs.org
Prediction of Spectroscopic Properties through Computational Methods
Computational methods are extensively used to predict spectroscopic data, which can be a powerful aid in the structural elucidation of newly synthesized compounds. DFT calculations are particularly effective for predicting vibrational (IR and Raman) and Nuclear Magnetic Resonance (NMR) spectra. nih.govresearchgate.net
After performing a geometry optimization and frequency calculation at the DFT level, the resulting vibrational modes and their intensities can be plotted to generate a theoretical IR spectrum. This computed spectrum can be compared with experimental data to assign specific peaks to the corresponding molecular motions, such as O-H stretching, C-O-C ether stretching, or aromatic C-H bending.
Similarly, NMR chemical shifts (¹H and ¹³C) can be calculated using the Gauge-Including Atomic Orbital (GIAO) method, often at the DFT level. nih.govuq.edu.au These calculations provide theoretical chemical shifts for each unique nucleus in the molecule. By correlating these predicted shifts with experimental values, an unambiguous assignment of the NMR spectrum can be achieved. For complex molecules, this computational approach can be more reliable than relying solely on empirical rules. acs.org
Illustrative Predicted vs. Experimental ¹H NMR Chemical Shifts (ppm) for this compound
| Proton | Predicted (GIAO/DFT) | Experimental (Illustrative) |
| Phenolic OH | 5.15 | 5.20 |
| Benzyl CH₂ | 4.98 | 5.02 |
| Aromatic CH (phenol) | 6.90 - 7.20 | 6.85 - 7.15 |
| Aromatic CH (cresol) | 6.80 - 7.10 | 6.75 - 7.05 |
| Methyl CH₃ | 2.28 | 2.30 |
Note: The data in this table is for illustrative purposes. The predicted values are typical for GIAO/DFT calculations, and the experimental values are representative for this type of structure.
Reaction Mechanism Elucidation via Transition State Calculations
Theoretical chemistry can be used to map out the entire energy landscape of a chemical reaction, providing a detailed understanding of the mechanism. This is achieved by locating and characterizing the transition state (TS) structure—the highest energy point along the reaction coordinate.
For this compound, a relevant reaction to study would be the acid-catalyzed cleavage of the ether bond. masterorganicchemistry.comlibretexts.org Using DFT, chemists can model the reaction pathway. The process involves:
Locating the reactant (protonated ether) and product (a phenol and a benzyl carbocation or alcohol) structures.
Using specialized algorithms to find the transition state structure connecting the reactants and products. nih.gov
Confirming the TS by a frequency calculation, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate. nih.gov
The energy difference between the reactants and the transition state gives the activation energy barrier for the reaction. Calculating this barrier provides a quantitative measure of the reaction rate. This methodology can be used to compare different possible mechanistic pathways (e.g., Sₙ1 vs. Sₙ2 cleavage) to determine which is more favorable under specific conditions. libretexts.orglibretexts.org
Structure-Reactivity Relationship (SRR) Studies
Structure-Reactivity Relationship (SRR) studies aim to connect a molecule's structural or electronic features with its chemical reactivity or biological activity. Computational chemistry is a key tool in developing these relationships, often forming the basis for Quantitative Structure-Activity Relationship (QSAR) models. nih.govnih.gov
For this compound, SRR studies could focus on its potential as an antioxidant, a common property of phenolic compounds. researchgate.net The antioxidant activity of phenols is often related to the ease with which they can donate the hydrogen atom from their hydroxyl group to scavenge free radicals. researchgate.net
Computational parameters derived from DFT calculations can serve as effective descriptors for this activity:
Bond Dissociation Enthalpy (BDE): The enthalpy change for the homolytic cleavage of the O-H bond. A lower BDE indicates easier hydrogen donation and potentially higher antioxidant activity.
Ionization Potential (IP): The energy required to remove an electron, often related to the HOMO energy.
Proton Affinity (PA): The negative of the enthalpy change for protonation.
Spin Density of the Resulting Phenoxyl Radical: The distribution of the unpaired electron after H-atom donation, which indicates the stability of the radical.
By calculating these descriptors for this compound and comparing them to a series of known phenolic antioxidants, a predictive model can be built. This allows for the estimation of its antioxidant capacity without the need for extensive experimental testing. nih.gov
Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, π-Stacking)
The intermolecular interactions of this compound, a molecule featuring both a phenol and a phenoxy moiety, are governed by a combination of hydrogen bonding and π-stacking forces. While specific computational studies on this exact compound are not prevalent in publicly accessible literature, a comprehensive understanding of its intermolecular behavior can be derived from theoretical investigations of analogous structures, including substituted phenols and molecules with multiple aromatic rings.
Hydrogen Bonding:
The most significant intermolecular interaction involving this compound is expected to be hydrogen bonding, facilitated by the phenolic hydroxyl (-OH) group. This group can act as a hydrogen bond donor, with the hydrogen atom forming a strong interaction with an electronegative atom, such as the oxygen of a neighboring molecule. The oxygen atom of the hydroxyl group can also act as a hydrogen bond acceptor.
Computational studies on various phenol derivatives, often employing Density Functional Theory (DFT), have provided insights into the energetics and geometry of these interactions. For instance, DFT calculations on 2-substituted phenols have been used to determine intramolecular hydrogen bond enthalpies. While the focus of that study was intramolecular, the principles are transferable to intermolecular scenarios. The strength of the hydrogen bond is influenced by the electronic properties of the substituents on the aromatic ring. In the case of this compound, the (4-methylphenoxy)methyl substituent at the para position will have an electronic effect on the acidity of the phenolic proton and thus the strength of the hydrogen bond.
Furthermore, studies on the hydrogen bonding between phenol derivatives and other molecules, such as ethanol (B145695), have shown that interaction energies are typically in the range of 5-8 kcal/mol, which is characteristic of moderate strength hydrogen bonds. The orientation of the interacting molecules is crucial, with specific geometries leading to stronger bonds. In the solid state, phenols with only intermolecular hydrogen bonding tend to form networks where the donor hydrogen bond may deviate from the plane of the aromatic ring. For this compound, it is conceivable that the phenolic -OH group of one molecule forms a hydrogen bond with the phenolic oxygen or the ether oxygen of an adjacent molecule, leading to the formation of dimers or larger aggregates.
π-Stacking Interactions:
In addition to hydrogen bonding, this compound can engage in π-stacking interactions between its two aromatic rings (the phenol ring and the 4-methylphenyl ring). These non-covalent interactions arise from the electrostatic and dispersion forces between the π-electron systems of the aromatic rings.
Theoretical investigations into π-π stacking in phenol-water complexes and metal phenoxyl radical complexes have demonstrated the importance of these interactions in determining molecular conformation and stability. The geometry of π-stacking can vary, with common arrangements being face-to-face (eclipsed) and parallel-displaced. Computational studies, such as those using second-order Møller-Plesset (MP2) perturbation theory, have been employed to calculate the interaction energies of stacked aromatic systems. For hydrated phenol systems, stacking interaction energies have been calculated, showing that specific orientations and intermolecular distances are preferred to maximize attraction and minimize repulsion.
Interactive Data Table of Typical Intermolecular Interaction Parameters
The following table, based on computational studies of analogous compounds, provides an overview of typical geometries and energies for the types of intermolecular interactions expected for this compound.
| Interaction Type | Interacting Groups | Typical Distance (Å) | Typical Angle (°) | Typical Interaction Energy (kcal/mol) |
| Hydrogen Bond | Phenolic O-H ··· O (Phenolic/Ether) | O···O: 2.7 - 3.0 | O-H···O: 160 - 180 | -5 to -8 |
| π-Stacking | Phenyl Ring ··· Phenyl Ring (Parallel Displaced) | Centroid-Cent |
Applications in Advanced Materials Science and Chemical Engineering
Precursors for Polymer and Resin Synthesis
While specific industrial-scale polymerization of 4-[(4-Methylphenoxy)methyl]phenol is not widely documented, its molecular structure provides a clear theoretical basis for its use as both a monomer and a cross-linking agent in the synthesis of various polymers and resins. The reactivity is primarily centered on the phenolic hydroxyl group and the activated positions on the aromatic rings.
The presence of a phenolic hydroxyl group allows this compound to act as a monomer in step-growth polymerization, particularly in polycondensation reactions. It can react with various co-monomers to form high-performance polymers. For instance, in reactions with formaldehyde (B43269) under catalyzed conditions (either acidic or basic), it can participate in the formation of phenolic resins, akin to the classic synthesis of Bakelite. The hydroxyl group provides the site for initial reaction with formaldehyde to form hydroxymethyl derivatives, which then condense with other phenol (B47542) molecules to build the polymer chain.
Furthermore, this compound could be a candidate for producing polycarbonates through reaction with phosgene (B1210022) or a carbonate precursor, or for synthesizing polyesters by reacting with dicarboxylic acids or their derivatives. The bulky (4-methylphenoxy)methyl substituent would likely impart unique properties to the resulting polymer, such as increased solubility, a modified glass transition temperature, and altered mechanical characteristics compared to polymers derived from simpler phenols.
Table 1: Theoretical Reactivity of this compound in Polycondensation
| Reactive Site | Co-reactant Example | Resulting Polymer Type | Potential Properties |
| Phenolic -OH | Formaldehyde | Phenolic Resin | Thermal stability, chemical resistance. |
| Phenolic -OH | Phosgene | Polycarbonate | Optical clarity, toughness. |
| Phenolic -OH | Dicarboxylic Acid | Polyester | Flexibility, adhesion. |
| Activated Ring Positions | Formaldehyde | Phenolic Resin (cross-linking) | Thermosetting behavior, rigidity. |
Phenolic compounds are fundamental to the creation of cross-linked, thermosetting polymers. This compound can function as a cross-linking agent in polymer networks. In the context of phenolic resins, after the initial chain formation, the ortho and para positions on the phenolic ring (relative to the hydroxyl group) that are not already substituted are active sites for forming methylene (B1212753) bridges with other polymer chains upon further heating. This process creates a rigid, three-dimensional network that gives the material its characteristic hardness and thermal stability. In novolac-type resins, which are produced with a deficit of formaldehyde, compounds like this compound could be added during the final curing stage with a formaldehyde donor (like hexamethylenetetramine) to control the cross-link density and final material properties.
Development of Functional Organic Materials
The unique combination of a phenol and a benzyl (B1604629) ether in one molecule suggests its utility in creating specialized functional materials. While direct research on this compound in these areas is limited, the behavior of related bisphenol and phenol ether structures provides a strong indication of its potential.
Phenolic derivatives are integral to the field of photoactive materials. For example, the photocatalytic degradation of various phenolic compounds using semiconductor nanoparticles like TiO₂ is a widely researched area, highlighting the photoreactivity of the phenol moiety. In the realm of optoelectronics, bisphenol A (BPA) and its derivatives have been extensively studied for their endocrine-disrupting activity, which involves binding to estrogen receptors. This biological interaction, often studied using fluorescence-based assays, underscores the potential for designing bisphenol-like structures to act as sensors or modulators in bio-optoelectronic systems. The specific structure of this compound, with its potential for derivatization, could be explored for creating novel photo-responsive or sensing materials.
Liquid crystals are materials that exhibit properties between those of conventional liquids and solid crystals. Molecules that form liquid crystals are typically rigid, elongated, and often contain polar groups and aromatic rings. Research has shown that aromatic copolyesters containing bisphenol spacers can form thermotropic liquid crystal phases. The structure of the bisphenol unit is a critical factor in determining the properties of the resulting liquid crystal polymer. Given that this compound possesses a rigid, multi-ring structure, it shares characteristics with molecules known to be liquid crystal building blocks (mesogens). By incorporating this or similar phenol ether structures into polymers, it is conceivable to synthesize materials with liquid crystalline properties, which are crucial for applications in displays and sensors.
Table 2: Examples of Liquid Crystalline Behavior in Phenolic Structures
| Compound Type | Polymer Type | Observed Property | Potential Application | Reference |
| Bisphenols | Aromatic Copolyesters | Thermotropic Liquid Crystallinity | High-strength fibers, optical films | , |
| Sexiphenyl Derivatives | N/A (small molecule) | Nematic Liquid Crystal Phases | Optical and electronic devices | |
| Phenylene Ethynylenes | Self-Assembled Polymers | Liquid-Crystalline Order in Solution | Biomimetic materials, sensors |
Smart materials are designed to respond to external stimuli such as changes in temperature, pH, or light. Phenolic resins are being revitalized as a platform for creating advanced smart materials. For example, they have been engineered into lightweight, fire-resistant aerogels that can serve as smart thermal protection systems. Polymers containing phenolic groups can be designed to be pH-responsive; the acidity of the phenolic hydroxyl group allows for changes in solubility or conformation as the environmental pH changes. This principle is a cornerstone of smart drug delivery systems that release their payload in the acidic microenvironment of a tumor. The structure of this compound, with its reactive hydroxyl group, could be integrated into polymer backbones or as a pendant group to create such responsive systems.
Role in Nanomaterial Synthesis and Surface Modification
There is currently no available scientific literature or patented research that describes the role of this compound in the synthesis of nanomaterials. The synthesis of nanomaterials often involves the use of capping agents, surfactants, or reducing agents to control the size, shape, and stability of the nanoparticles. While various phenolic compounds can act in these capacities, no studies have specifically identified or detailed the use of this compound for this purpose.
Similarly, the application of this compound for the surface modification of nanomaterials has not been reported in peer-reviewed research. Surface modification is a critical process to enhance the properties of nanomaterials, such as their dispersibility, biocompatibility, or catalytic activity. This typically involves grafting specific functional molecules onto the nanoparticle surface. No data suggests that this compound has been investigated for this application.
Catalytic Applications as Ligands or Precursors
The potential for this compound to serve as a ligand in catalysis has not been explored in the available scientific literature. Ligands are crucial components of many homogeneous catalysts, binding to a central metal atom to modulate its electronic and steric properties, thereby influencing the catalyst's activity and selectivity. While the phenol and ether moieties within this compound could theoretically coordinate with metal centers, no research has been published to confirm or study such catalytic systems.
Furthermore, there is no evidence to suggest that this compound has been used as a precursor for the synthesis of catalysts. Catalyst precursors are compounds that are converted into an active catalytic species through one or more chemical transformations. The scientific community has not reported any instances of this compound being utilized in this manner.
Separation and Purification Technologies (e.g., as Adsorbents or Membrane Components)
In the realm of separation and purification technologies, there are no documented uses of this compound as an adsorbent material. Adsorbents are used to selectively remove specific substances from a fluid phase. The properties that make a good adsorbent, such as high surface area and specific binding sites, have not been investigated for this particular compound.
Likewise, the incorporation of this compound as a component in synthetic membranes for separation processes has not been reported. Membrane technology is vital for processes like filtration, gas separation, and pervaporation. The development of new membrane materials is an active area of research, but this compound has not been identified as a constituent in any published membrane formulations.
Information Not Available
Following a comprehensive search of scientific literature and environmental databases, it has been determined that specific data regarding the environmental fate and degradation pathways of the chemical compound This compound (CAS No. 10303-75-0) is not publicly available.
The requested article structure requires detailed research findings on the following topics for this specific compound:
Abiotic Degradation Mechanisms
Photochemical Degradation
Hydrolytic Stability and Pathways
Oxidative and Reductive Transformation
Biotic Degradation Mechanisms
Aerobic Biodegradation Pathways
Anaerobic Biodegradation Pathways
Despite extensive searches for the compound by its chemical name and CAS number, no studies detailing its environmental degradation were identified. The available literature focuses on structurally related but distinct compounds, such as 4-methylphenol (p-cresol), various chlorophenols, and other phenol derivatives. Extrapolating data from these related compounds to this compound would be scientifically inaccurate and would not adhere to the strict requirement of focusing solely on the specified subject.
Therefore, it is not possible to generate the requested article with scientifically accurate and specific information for each required section and subsection.
Environmental Fate and Degradation Pathways
Environmental Persistence and Mobility Studies
The persistence and mobility of a chemical in the environment are governed by a combination of its physical and chemical properties and its interactions with environmental compartments such as soil, water, and air.
The movement of phenolic compounds like 4-[(4-Methylphenoxy)methyl]phenol in the subsurface is significantly influenced by adsorption and desorption processes on soil and sediment particles. The extent of this interaction depends on both the properties of the compound and the characteristics of the soil. nih.govresearchgate.net
Key factors influencing the adsorption of phenolic compounds include:
Soil Organic Matter: Organic matter is a primary sorbent for many organic pollutants. Hydrophobic interactions between the nonpolar parts of the organic molecule and the soil organic matter are a major mechanism of adsorption. nih.gov
Clay Content and Type: Clay minerals can adsorb phenols through various mechanisms, including hydrogen bonding and surface complexation. nih.gov
pH: The pH of the soil and water affects the speciation of phenolic compounds. Since phenols are weak acids, at higher pH values they will be in their anionic (phenolate) form, which is generally more water-soluble and less adsorbed than the neutral form. wikipedia.org
The adsorption of phenolic compounds is often a reversible process, meaning that desorption can occur, leading to a slow release of the compound back into the soil solution. acs.org The mechanisms governing adsorption are complex and can include:
Hydrophobic Partitioning: The compound moves from the aqueous phase into the organic fraction of the soil.
Hydrogen Bonding: The hydroxyl group of the phenol (B47542) can act as a hydrogen bond donor or acceptor with functional groups on the surface of soil particles. sciengine.comnih.gov
π-π Interactions: The aromatic rings of the phenolic compound can interact with electron-poor or electron-rich sites on soil organic matter or clay surfaces. acs.org
Given the structure of this compound, with its two aromatic rings and a polar hydroxyl group, it is expected to exhibit moderate adsorption in soils, particularly those with higher organic matter and clay content.
Volatilization is the process by which a chemical transfers from a liquid or solid phase to a gaseous phase. The tendency of a compound to volatilize is primarily determined by its vapor pressure and its solubility in water (often expressed as the Henry's Law constant). mdpi.com
For phenolic compounds, volatilization from water surfaces is generally not a dominant fate process. cdc.gov Aromatic ethers and phenols tend to have relatively low vapor pressures and are often soluble in water to some extent. numberanalytics.comwikipedia.org While smaller phenol molecules can be volatile, larger, more complex structures like this compound are expected to have a lower tendency to volatilize. saltworkstech.com
The volatilization from soil surfaces is a more complex process, influenced by factors such as soil moisture content, temperature, air movement, and the strength of adsorption of the compound to soil particles. mdpi.com Strong adsorption to soil, as might be expected for this compound, would further limit its volatilization potential. Therefore, it is anticipated that this compound would not be significantly transported from water or soil to the atmosphere via volatilization.
The transport of this compound through the environment is dictated by its partitioning between air, water, and soil.
Air: Due to its likely low vapor pressure, significant long-range atmospheric transport is not expected. Any compound that does enter the atmosphere would likely be subject to rapid degradation by hydroxyl radicals. cdc.gov
Water: In aquatic systems, the compound would exist in a dissolved state and also be adsorbed to suspended solids and bottom sediments. Its transport would therefore be governed by water flow and sediment movement. Biodegradation is expected to be a major removal mechanism in water. cdc.govmdpi.com
Soil: In the soil environment, the primary transport mechanism is leaching with infiltrating water. However, this downward movement will be retarded by adsorption to soil particles. researchgate.net The combination of strong sorption and biodegradation often results in the containment and degradation of phenolic compounds within the upper soil layers, reducing the risk of groundwater contamination. researchgate.net
The thermal stability of a compound is its ability to resist decomposition at high temperatures. Aromatic compounds, due to the stability of the benzene (B151609) ring, generally exhibit high thermal stability. mdpi.com
While specific thermal degradation studies for this compound were not found, research on a structurally related Schiff base polymer, poly-4-[(4-hydroxy-2-methylphenyl)iminomethyl]-2,6-dimethylphenol, provides some relevant insights. Thermogravimetric analysis (TGA) of the monomer, 4-[(4-hydroxy-2-methylphenyl)iminomethyl]-2,6-dimethylphenol, showed a multi-stage degradation process. vot.plresearchgate.net
Table 2: Thermal Degradation Stages of 4-[(4-hydroxy-2-methylphenyl)iminomethyl]-2,6-dimethylphenol
| Degradation Stage | Temperature Range (°C) | Mass Loss (%) | Associated Process |
| 1 | 185-285 | 11.2 | Loss of imine and methyl groups |
| 2 | 285-420 | 25.1 | Decomposition of phenolic groups |
| 3 | 420-650 | 20.2 | Breakdown of aromatic rings |
This table is based on findings from a study on a related compound, 4-[(4-hydroxy-2-methylphenyl)iminomethyl]-2,6-dimethylphenol. vot.pl
Future Research Directions and Emerging Trends
Development of More Efficient and Sustainable Synthetic Routes
The pursuit of green chemistry principles is a driving force in modern synthetic organic chemistry. Future research will likely focus on developing more efficient and environmentally benign methods for the synthesis of 4-[(4-Methylphenoxy)methyl]phenol. This includes the exploration of novel catalytic systems that can operate under milder reaction conditions, thereby reducing energy consumption. The use of greener solvents, derived from renewable resources or those that are less toxic and easily recyclable, is another critical area of investigation. Furthermore, atom-economical approaches, which maximize the incorporation of starting materials into the final product and minimize waste generation, will be a significant trend. Research into continuous flow synthesis, as opposed to traditional batch processing, could also offer advantages in terms of scalability, safety, and efficiency.
Exploration of Novel Derivatives for Specific Research Applications
The core structure of this compound provides a versatile scaffold for the synthesis of new derivatives with tailored properties. Future research will likely involve the systematic modification of the molecule to explore its potential in various applications. This could include the introduction of different functional groups to the aromatic rings or the modification of the ether linkage. For example, the synthesis of derivatives with enhanced biological activity could be a focus for applications in medicinal chemistry research. Other modifications might aim to create novel ligands for catalysis or new building blocks for the synthesis of advanced materials. The systematic exploration of structure-activity relationships will be crucial in guiding the design of these new derivatives for specific research purposes.
Advanced Spectroscopic Characterization Techniques for Complex Structures
While standard spectroscopic techniques like NMR and IR are fundamental for the characterization of this compound, future research will increasingly rely on more advanced methods to probe its structure and dynamics in greater detail. Two-dimensional NMR techniques, such as COSY, HSQC, and HMBC, will continue to be essential for unambiguous assignment of proton and carbon signals, especially in more complex derivatives. Solid-state NMR could provide insights into the crystal packing and polymorphism of the compound. Advanced mass spectrometry techniques, such as tandem mass spectrometry (MS/MS), can be employed for detailed fragmentation analysis, which is crucial for the identification of metabolites and degradation products in complex matrices. The application of chiroptical spectroscopy, like circular dichroism, would be vital if chiral derivatives of the compound are synthesized.
Deeper Insight into Structure-Reactivity Relationships through Advanced Computational Chemistry
Computational chemistry is a powerful tool for understanding the relationship between the molecular structure of this compound and its chemical reactivity. Future research will leverage advances in computational methods and computing power to build more accurate predictive models. Density Functional Theory (DFT) calculations can provide detailed information about the electronic structure, molecular orbitals, and reaction mechanisms. Molecular dynamics (MD) simulations can be used to study the conformational flexibility of the molecule and its interactions with solvents or biological macromolecules. These computational studies can guide synthetic efforts by predicting the most likely sites for reaction and by helping to design derivatives with desired electronic and steric properties. The synergy between experimental work and computational modeling will be key to gaining a deeper understanding of this compound's behavior.
Integration with Interdisciplinary Research Fields
The potential applications of this compound and its derivatives are not limited to a single discipline. Future research will likely see its integration into various interdisciplinary fields. In materials science, for example, it could serve as a monomer or building block for the synthesis of novel polymers with specific thermal or optical properties. In the field of supramolecular chemistry, its ability to form host-guest complexes or self-assemble into larger architectures could be explored. The unique diaryl ether methane (B114726) scaffold present in this compound is also found in a class of marine natural products, the loliolides, which are known to have interesting biological activities. Further research could explore the synthesis of analogs based on the this compound structure to investigate their potential as probes for biological systems. This interdisciplinary approach will be crucial for unlocking the full potential of this chemical entity.
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for 4-[(4-Methylphenoxy)methyl]phenol, and how can reaction yields be optimized?
- Methodology : The compound is typically synthesized via alkylation of 4-methylphenol derivatives. A common approach involves reacting 4-methylphenol with a benzyl halide (e.g., benzyl bromide) in the presence of a base (e.g., K₂CO₃) and a polar aprotic solvent (e.g., DMF) under reflux.
- Optimization :
- Solvent selection : DMF or THF improves solubility of intermediates.
- Temperature : Reflux conditions (80–100°C) enhance reaction rates.
- Catalysis : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) reduce side reactions .
Q. Which spectroscopic techniques are critical for structural elucidation of this compound?
- ¹H/¹³C NMR : Aromatic protons appear at δ 6.8–7.2 ppm, while the methylphenoxy group resonates near δ 2.3 ppm. The hydroxyl proton is typically observed at δ 5.0–5.5 ppm (exchangeable in D₂O) .
- IR Spectroscopy : O–H stretch (~3200 cm⁻¹) and C–O–C ether linkage (~1250 cm⁻¹) confirm functional groups.
- Mass Spectrometry (MS) : Molecular ion peaks (e.g., [M+H]⁺ at m/z 228) validate molecular weight .
Q. How should researchers design a crystallization protocol for this compound?
- Key Steps :
Solvent system : Ethanol/water (7:3) promotes slow crystal growth.
Temperature gradient : Gradual cooling from 50°C to 4°C enhances crystal purity.
X-ray refinement : Use SHELX software for structure determination from diffraction data .
Advanced Research Questions
Q. How can computational modeling predict reactivity in nucleophilic substitution reactions involving this compound?
- Approach : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electron density distribution and transition states.
- Application : Predict regioselectivity in substitutions by analyzing LUMO maps of the aromatic ring and methylphenoxy group. Studies on analogous compounds show electron-withdrawing substituents accelerate reactions at para positions .
Q. What strategies resolve contradictions in reported biological activities of derivatives?
- Systematic SAR Studies :
- Purity control : Use HPLC (>95% purity) to eliminate confounding impurities.
- Standardized assays : Compare IC₅₀ values across consistent cell lines (e.g., HeLa vs. HEK293).
- Structural analogs : Test derivatives with modified phenoxy or methyl groups to isolate activity contributors .
Q. How can byproduct formation during synthesis be minimized?
- Mitigation Strategies :
- Stoichiometry : Maintain a 1:1.2 molar ratio of benzyl halide to phenol to avoid excess alkylation.
- Anhydrous conditions : Molecular sieves (3Å) reduce hydrolysis of intermediates.
- Catalyst screening : Palladium-based catalysts suppress Fries rearrangement byproducts .
Q. What methodologies assess the environmental impact of this compound?
- Ecotoxicology Protocols :
- Biodegradation : OECD 301 test (aqueous aerobic conditions) evaluates persistence.
- Aquatic toxicity : Daphnia magna 48-hour EC₅₀ assays determine lethal concentrations.
- Bioaccumulation : Measure log Kₒw (octanol-water partition coefficient); values >3 indicate high bioaccumulation risk. Data from similar phenols suggest moderate environmental persistence .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
